7-heptyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-heptyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H30N6O2 and its molecular weight is 362.478. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Activity
Studies have highlighted the synthesis and pharmacological evaluation of purine-2,6-dione derivatives, revealing their potential as ligands for serotonin (5-HT) receptors. These compounds, including variations with specific substituents in positions 7 and 8, have been identified as having significant affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors play crucial roles in modulating mood, anxiety, and cognitive functions, positioning these derivatives as potential agents for treating psychiatric disorders. The modifications in the purine-2,6-dione structure, particularly at positions 7 and 8, have been shown to influence their receptor affinity and functional activity, offering a path for designing new psychotropic medications with targeted receptor profiles (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has uncovered their significant analgesic and anti-inflammatory effects. These derivatives demonstrate a new class of analgesic and anti-inflammatory agents, with certain compounds outperforming reference drugs in efficacy. The inhibition of phosphodiesterase (PDE) activity by these compounds suggests a mechanism of action contributing to their pharmacological properties, highlighting their potential for further development as pain management therapies (Zygmunt et al., 2015).
Properties
IUPAC Name |
7-heptyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O2/c1-4-5-6-7-8-9-24-14-15(22(3)18(26)20-16(14)25)19-17(24)23-12-10-21(2)11-13-23/h4-13H2,1-3H3,(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDIGCSJMAGCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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